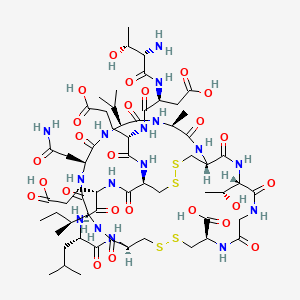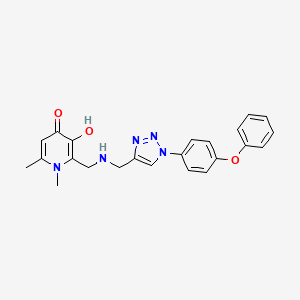
Uroguanylin-15 (Rat)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uroguanylin-15 (Rat) is a bioactive peptide hormone that plays a crucial role in regulating sodium excretion in response to high sodium chloride intake. It is part of the guanylin peptide family, which includes guanylin and uroguanylin, and is known for its ability to activate guanylate cyclase signaling pathways in the intestine and kidney .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Uroguanylin-15 (Rat) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of Uroguanylin-15 (Rat) follows similar principles as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent systems, to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions: Uroguanylin-15 (Rat) undergoes various chemical reactions, including:
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Major Products: The major products formed from these reactions include the oxidized form of Uroguanylin-15 (Rat) with disulfide bonds and various analogs with substituted amino acids .
Applications De Recherche Scientifique
Uroguanylin-15 (Rat) has diverse applications in scientific research, including:
Mécanisme D'action
Uroguanylin-15 (Rat) exerts its effects by binding to and activating guanylate cyclase C (GC-C) receptors on the apical membranes of intestinal and renal epithelial cells. This activation increases intracellular cyclic guanosine monophosphate (cGMP) levels, leading to the inhibition of sodium absorption and the stimulation of chloride and water secretion. The peptide also influences other signaling pathways, such as protein kinase G II and protein kinase A, to regulate fluid and electrolyte transport .
Comparaison Avec Des Composés Similaires
Renoguanylin: A recently discovered peptide with similar biological activities but distinct physiological roles.
Lymphoguanylin: Another related peptide with yet-to-be-fully-understood functions.
Uniqueness: Uroguanylin-15 (Rat) is unique due to its specific role in regulating sodium excretion in response to dietary sodium intake. Its ability to activate guanylate cyclase signaling pathways in both the intestine and kidney distinguishes it from other peptides in the guanylin family .
Propriétés
Formule moléculaire |
C60H96N16O25S4 |
|---|---|
Poids moléculaire |
1569.8 g/mol |
Nom IUPAC |
(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-25-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-10-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7-propan-2-yl-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid |
InChI |
InChI=1S/C60H96N16O25S4/c1-10-25(6)45-59(99)70-32(16-38(61)79)52(92)74-44(24(4)5)58(98)64-26(7)47(87)71-35-20-103-102-19-34(72-49(89)30(12-14-41(83)84)66-51(91)33(17-42(85)86)69-56(96)43(62)27(8)77)53(93)67-29(11-13-40(81)82)48(88)68-31(15-23(2)3)50(90)73-36(54(94)75-45)21-104-105-22-37(60(100)101)65-39(80)18-63-57(97)46(28(9)78)76-55(35)95/h23-37,43-46,77-78H,10-22,62H2,1-9H3,(H2,61,79)(H,63,97)(H,64,98)(H,65,80)(H,66,91)(H,67,93)(H,68,88)(H,69,96)(H,70,99)(H,71,87)(H,72,89)(H,73,90)(H,74,92)(H,75,94)(H,76,95)(H,81,82)(H,83,84)(H,85,86)(H,100,101)/t25-,26-,27+,28+,29-,30-,31-,32-,33-,34-,35-,36-,37-,43-,44-,45-,46-/m0/s1 |
Clé InChI |
MTYHWKJCMMEKJX-OJWOXSRZSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)N)C)C(C)C)CC(=O)N |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)N)C)C(C)C)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(1S,2S,3aR,4S,5S,6Z,9R,11R,12E,13aS)-4,9,11-triacetyloxy-3a-hydroxy-2,5,8,8,12-pentamethyl-2,3,4,5,9,10,11,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12389982.png)
![[(2R,4R,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B12389997.png)
![(3R)-3-[cyclopropyl-[[2-fluoro-4-(trifluoromethoxy)phenyl]methylcarbamoyl]amino]piperidine-1-carboxamide](/img/structure/B12390005.png)
![(2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12390006.png)
![N'-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12390011.png)
![(5S)-14-(3,5-dimethoxyphenyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12390013.png)

![[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12390021.png)
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12390022.png)

